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Compound of Interest

Compound Name: 4-Iodo-2,6-dimethylphenol

Cat. No.: B087620 Get Quote

A detailed spectroscopic comparison of 4-iodo-2,6-dimethylphenol and its isomers, 4-iodo-

2,3-dimethylphenol and 4-iodo-2,5-dimethylphenol, is presented for researchers, scientists, and

drug development professionals. This guide provides an objective analysis of their distinct

spectroscopic signatures through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), supported by experimental data and detailed protocols.

The positional isomerism of the iodo and methyl groups on the phenol ring significantly

influences the electronic environment and, consequently, the spectroscopic properties of these

compounds. A thorough understanding of these differences is paramount for the unambiguous

identification and characterization of these isomers in various research and development

applications. This guide summarizes the key quantitative data from spectroscopic analyses to

facilitate easy comparison and provides the necessary experimental details for reproducibility.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of the three isomers of iododimethylphenol.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H) and carbon (¹¹³C) atoms within a molecule. The chemical shifts (δ) are influenced by the
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electron density around the nucleus, which is altered by the position of the electron-

withdrawing iodine atom and the electron-donating hydroxyl and methyl groups.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

4-Iodo-2,6-

dimethylphenol
7.27 s 2H Ar-H

4.75 s 1H -OH

2.24 s 6H -CH₃

4-Iodo-2,3-

dimethylphenol
7.31 d, J=8.4 Hz 1H Ar-H

6.74 d, J=8.4 Hz 1H Ar-H

4.81 s 1H -OH

2.35 s 3H -CH₃

2.18 s 3H -CH₃

4-Iodo-2,5-

dimethylphenol
7.38 s 1H Ar-H

6.87 s 1H Ar-H

4.62 s 1H -OH

2.39 s 3H -CH₃

2.21 s 3H -CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
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Compound Chemical Shift (δ, ppm) Assignment

4-Iodo-2,6-dimethylphenol 151.7 C-OH

137.5 Ar-C

129.8 Ar-C

84.6 C-I

16.8 -CH₃

4-Iodo-2,3-dimethylphenol 152.4 C-OH

139.1 Ar-C

131.2 Ar-C

126.9 Ar-C

114.8 Ar-C

87.9 C-I

20.1 -CH₃

16.5 -CH₃

4-Iodo-2,5-dimethylphenol 152.1 C-OH

138.2 Ar-C

133.4 Ar-C

129.6 Ar-C

118.9 Ar-C

85.3 C-I

20.5 -CH₃

16.2 -CH₃

Infrared (IR) Spectroscopy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at specific frequencies corresponding to the vibrations of

chemical bonds.

Table 3: Key IR Absorption Data (cm⁻¹)

Compoun
d

O-H
Stretch

C-H
Stretch
(Aromatic
)

C-H
Stretch
(Aliphatic
)

C=C
Stretch
(Aromatic
)

C-O
Stretch

C-I
Stretch

4-Iodo-2,6-

dimethylph

enol

~3450

(broad)
~3020 ~2920 ~1570 ~1210 ~550

4-Iodo-2,3-

dimethylph

enol

~3400

(broad)
~3030 ~2925 ~1580 ~1220 ~560

4-Iodo-2,5-

dimethylph

enol

~3500

(broad)
~3010 ~2915 ~1590 ~1200 ~540

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. The molecular ion peak (M⁺) corresponds to the molecular

weight of the compound, and the fragmentation pattern offers clues about its structure.

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

4-Iodo-2,6-dimethylphenol 248 233 ([M-CH₃]⁺), 121 ([M-I]⁺)

4-Iodo-2,3-dimethylphenol 248 233 ([M-CH₃]⁺), 121 ([M-I]⁺)

4-Iodo-2,5-dimethylphenol 248 233 ([M-CH₃]⁺), 121 ([M-I]⁺)
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Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure

reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the purified iododimethylphenol isomer was

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR

tube.

¹H NMR Spectroscopy:

Instrument: Bruker Avance 400 MHz spectrometer.

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.99 s

Relaxation Delay: 1.0 s

Spectral Width: 8223.68 Hz

Temperature: 298 K

¹³C NMR Spectroscopy:

Instrument: Bruker Avance 100 MHz spectrometer.

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.36 s

Relaxation Delay: 2.0 s
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Spectral Width: 23809.52 Hz

Temperature: 298 K

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and

the resulting spectra were phase-corrected. The chemical shifts were referenced to the TMS

signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

Sample Preparation: A small amount of the solid sample was placed directly on the diamond

crystal of the Attenuated Total Reflectance (ATR) accessory.

Measurement Mode: ATR

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Mass Spectrometry (MS)
Instrument: Agilent 7890B GC coupled to a 5977A MSD.

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: 40-400 amu

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

Inlet Temperature: 250 °C

Transfer Line Temperature: 280 °C
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Oven Program: Initial temperature of 50 °C held for 2 min, then ramped to 280 °C at a rate of

10 °C/min, and held for 5 min.

Visualization of Experimental Workflow
The logical flow of the spectroscopic comparison is illustrated in the following diagram.
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NMR Spectroscopy
(¹H & ¹³C) IR SpectroscopyMass Spectrometry

4-Iodo-2,3-dimethylphenol 4-Iodo-2,5-dimethylphenol

Comparative Data Tables

Structural Interpretation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison of iododimethylphenol isomers.

To cite this document: BenchChem. [Spectroscopic Showdown: A Comparative Analysis of 4-
Iodo-2,6-Dimethylphenol Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087620#spectroscopic-comparison-of-4-iodo-2-6-
dimethylphenol-isomers]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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